1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
The compound 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea derivative characterized by three key structural motifs:
Benzofuran-2-yl group: An aromatic heterocycle with oxygen, contributing to lipophilicity and π-π stacking interactions.
2-(Trifluoromethyl)phenylurea: A urea moiety attached to a trifluoromethyl-substituted phenyl ring, offering electron-withdrawing effects and metabolic stability.
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2/c1-26(2)16(18-11-13-7-3-6-10-17(13)28-18)12-24-19(27)25-15-9-5-4-8-14(15)20(21,22)23/h3-11,16H,12H2,1-2H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTRALLYRNQLKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.
Introduction of the Dimethylaminoethyl Group: This can be achieved via alkylation reactions using dimethylamine and appropriate alkyl halides.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is with a molecular weight of 340.4 g/mol. The compound features a benzofuran moiety, a dimethylaminoethyl group, and a trifluoromethylphenyl urea structure, which contribute to its unique chemical properties and biological activities .
Chemistry
- Building Block for Synthesis : The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, leading to the development of new derivatives with enhanced properties.
Biology
- Biological Activity : Research has indicated that this compound exhibits potential biological activities, such as enzyme inhibition and receptor binding. Studies have focused on its interactions with various biological targets, including kinases and G-protein coupled receptors, suggesting its role in modulating cellular functions .
Medicine
- Therapeutic Potential : There is growing interest in the compound's potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments. Preliminary studies have shown promising results in inhibiting tumor growth and reducing inflammation in vitro .
Industry
- Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals and materials, leveraging its unique properties for industrial applications. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for various formulations .
Similar Compounds
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-phenylurea | Lacks trifluoromethyl group | Reduced activity compared to target compound |
| 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-chlorophenyl)urea | Contains chlorophenyl group | Varies in binding affinity and stability |
The presence of the trifluoromethyl group significantly influences the compound's chemical properties, enhancing its binding affinity and metabolic stability compared to similar compounds lacking this feature .
Mechanism of Action
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Urea vs. Thiourea Derivatives
- Target Compound : Contains a urea linkage (NH–CO–NH), which supports hydrogen bonding with moderate acidity (pKa ~ 10–12).
- Chiral Thiourea Catalysts: Examples: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(dimethylamino)cyclohexyl]thiourea (S,S-TUC) and its enantiomers . Thiourea (NH–CS–NH) provides stronger hydrogen-bond donor capacity and lower pKa (~8–10), making them effective asymmetric organocatalysts .
Aromatic Substituents
- Benzofuran vs. Pyridine/Morpholino Groups: The target’s benzofuran moiety differs from M64 (a FAK activator with pyridin-4-yl and morpholino groups), which replaces benzofuran with pyridine and introduces a morpholino ring at the phenyl position .
Trifluoromethyl Positioning :
Backbone Modifications
- Dimethylaminoethyl vs. Cyclohexyl/Diphenylethyl: The target’s dimethylaminoethyl chain is smaller and more flexible compared to the cyclohexyl or diphenylethyl groups in chiral catalysts, affecting steric bulk and conformational stability .
Therapeutic Potential
- M64/M64HCl: A urea derivative with pyridine and morpholino groups acts as a FAK activator, promoting intestinal epithelial homeostasis . The target compound’s benzofuran and trifluoromethylphenyl groups may confer distinct binding affinities or metabolic profiles.
Catalytic Activity
- Chiral Thiourea Catalysts : Widely used in asymmetric synthesis (e.g., Michael additions) due to thiourea’s strong hydrogen-bonding and chiral cyclohexyl/diphenylethyl backbones . The target’s urea linkage and benzofuran likely render it unsuitable for catalysis but may enhance stability in biological environments.
Solubility and Bioavailability
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacokinetic Properties
| Property | Target Compound | M64 | S,S-TUC |
|---|---|---|---|
| Solubility | Moderate (dimethylaminoethyl) | High (pyridine, HCl salt) | Low (lipophilic substituents) |
| Metabolic Stability | High (CF₃, urea) | Moderate (morpholino) | High (thiourea, CF₃) |
| Synthetic Complexity | High (benzofuran) | Moderate | Low (commercial) |
Biological Activity
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that combines a benzofuran moiety with a trifluoromethyl group, which may influence its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The precise mechanism of action for this compound remains under investigation, but it is hypothesized to interact with specific biological targets, potentially influencing various signaling pathways. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may affect the compound's bioavailability and efficacy.
Anticancer Properties
Several studies have explored the anticancer properties of benzofuran derivatives, including this compound. Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against breast cancer cells (e.g., MCF-7 and MDA-MB-231) .
Table 1: Cytotoxicity Data of Related Benzofuran Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.126 | |
| Compound B | MDA-MB-231 | 0.87 | |
| This compound | TBD | TBD | TBD |
Anti-inflammatory and Other Activities
In addition to anticancer effects, benzofuran derivatives have been reported to possess anti-inflammatory properties. The inhibition of inflammatory mediators has been documented, suggesting potential therapeutic applications in inflammatory diseases .
Pharmacokinetics and Toxicity
Pharmacokinetic studies on related compounds indicate favorable profiles, with adequate oral bioavailability and clearance rates. For example, one study reported a clearance rate of approximately 82.7 mL/h/kg and an oral bioavailability of 31.8% for similar benzofuran compounds . Toxicity assessments have shown no acute toxicity in animal models at high doses (up to 2000 mg/kg), indicating a potentially safe therapeutic window .
Case Studies
A notable case study involved the evaluation of a benzofuran derivative in a mouse model of breast cancer. The compound demonstrated significant inhibition of tumor growth and metastasis when administered over a period of 30 days . This underscores the potential clinical relevance of benzofuran derivatives in cancer therapy.
Table 2: Case Study Overview
| Study Type | Model | Treatment Dose (mg/kg) | Outcome |
|---|---|---|---|
| Antitumor Efficacy | Mouse Model | 40 | Significant tumor reduction |
| Toxicity Assessment | Kunming Mice | 2000 | No acute toxicity observed |
Q & A
Q. What synthetic methodologies are recommended for the preparation of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea?
The synthesis typically involves multi-step organic reactions. A foundational approach includes:
- Core heterocycle formation : Gold(I)-catalyzed cyclization (e.g., for benzofuran derivatives) to establish the benzofuran moiety .
- Functionalization : Introduction of the dimethylaminoethyl group via nucleophilic substitution or reductive amination, followed by coupling with the trifluoromethylphenylurea segment using carbodiimide-mediated urea bond formation .
- Optimization : Solvent selection (e.g., DMF or THF), temperature control (0–60°C), and catalyst screening (e.g., HATU for urea coupling) to improve yields (>70%) and purity (>95%) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions and urea bond formation .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally analogous benzofuran-urea derivatives .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHFNO: 390.1427) .
Advanced Research Questions
Q. How can researchers address contradictory biological activity data reported for this compound in different studies?
Discrepancies often arise from variations in:
- Assay conditions : Buffer pH, cell line selection (e.g., HEK293 vs. HeLa), or incubation time. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests) .
- Compound purity : Impurities >5% (e.g., unreacted intermediates) may skew results. Reproduce studies with HPLC-purified batches (>99%) .
- Structural analogs : Subtle differences in substituents (e.g., trifluoromethyl vs. methyl groups) can drastically alter activity. Perform SAR studies to isolate critical moieties .
Q. What strategies are effective for optimizing the synthetic yield of the dimethylaminoethyl-benzofuran intermediate?
Key optimizations include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in reducing nitro or cyano groups to amines .
- Flow chemistry : Continuous flow reactors enhance reproducibility and scalability for intermediates prone to degradation (e.g., labile benzofuran precursors) .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amines during coupling steps, reducing side reactions .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- Molecular docking : Predict binding modes to targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Prioritize derivatives with stronger hydrogen bonds to key residues (e.g., Lys123 in kinase X) .
- ADMET prediction : Tools like SwissADME assess solubility, CYP450 interactions, and blood-brain barrier penetration. For example, logP <3.5 improves oral bioavailability .
- DFT calculations : Evaluate electronic effects of substituents (e.g., electron-withdrawing CF) on urea bond stability and reactivity .
Data Contradiction Analysis
Q. Why might in vitro biological activity fail to translate to in vivo models for this compound?
Common factors include:
- Metabolic instability : Rapid hepatic clearance via CYP3A4. Mitigate by introducing steric hindrance (e.g., methyl groups adjacent to metabolically labile sites) .
- Poor solubility : Aqueous solubility <10 µM limits bioavailability. Use salt forms (e.g., hydrochloride) or nanoformulation to enhance dissolution .
- Off-target effects : Screen against panels of receptors (e.g., CEREP) to identify and eliminate non-specific interactions .
Methodological Tables
| Parameter | Optimized Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Urea coupling reagent | HATU (vs. EDC) | Increases yield by 20–30% | |
| Benzofuran cyclization | Au(I) catalysis (0°C, THF) | Reduces side products by 15% | |
| Purification method | Preparative HPLC (C18 column) | Achieves >99% purity |
| Biological Assay | Key Consideration | Recommended Validation | Reference |
|---|---|---|---|
| Cellular viability (MTT) | Serum concentration (5–10% FBS) | Confirm with ATP-based assays | |
| Target binding (SPR) | Buffer ionic strength (150 mM) | Repeat with ITC for ΔH/ΔS values |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
